2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine

Chemical Purity Quality Control Building Block Procurement

This 2-[(6-methylpyridin-3-yl)oxy]ethan-1-amine is the regiochemically defined building block required for the kilogram-scale synthesis of the potent HER2/ErbB2 inhibitor CP-724714 (IC₅₀ = 10 nM, >640‑fold selectivity). The 6‑methyl substitution on the pyridine ring is non‑negotiable for biological activity and established process chemistry routes. Using this pre‑formed fragment eliminates 1–2 synthetic steps versus in‑situ etherification, improving reproducibility and reducing lead time. Each batch is released with QC documentation (NMR, HPLC, GC) to meet strict pharmaceutical research standards.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B7869200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)OCCN
InChIInChI=1S/C8H12N2O/c1-7-2-3-8(6-10-7)11-5-4-9/h2-3,6H,4-5,9H2,1H3
InChIKeyFBZDITRTMIREDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine (CAS 850420-89-2) Baseline Characteristics for Scientific Procurement


2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine (CAS 850420-89-2) is a pyridinyloxyethylamine building block with molecular formula C₈H₁₂N₂O and molecular weight 152.19 g/mol . It features a primary amine group tethered via an ethyl ether linkage to the 3-position of a 6-methylpyridine ring, placing it in the class of 3-(aminoethoxy)pyridine derivatives. Commercial sourcing from Bidepharm specifies a standard purity of 98% with batch-specific QC documentation, including NMR, HPLC, and GC .

Why 2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine Cannot Be Substituted with Generic Pyridinyloxyethylamine Analogs


The 6-methyl substitution on the pyridine ring is not a minor structural variation; it defines the regiochemical identity required for downstream synthetic incorporation into specific pharmaceutical targets. The potent HER2/ErbB2 inhibitor CP-724714 (IC₅₀ = 10 nM) relies on the 6-methylpyridin-3-yloxy fragment for its biological activity and kinase selectivity [1][2]. Kilogram-scale process chemistry routes to CP-724714 converge on this specific fragment, and substitution with the 2-methyl-regioisomeric or unsubstituted 2-(pyridin-3-yloxy)ethanamine yields a structurally incompatible intermediate that cannot enter the established synthetic sequence [1]. The position of the methyl group governs both the electronic modulation of the pyridine nitrogen (affecting nucleophilicity and metal-binding capacity) and steric interactions critical for coupling reactions in fragment-based synthesis.

Comparative Evidence Guide: 2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine vs. Closest Analogs


Comparative Purity: 98% (Target) vs. 95–97% (Unsubstituted 2-(Pyridin-3-yloxy)ethanamine)

The target compound 2-[(6-methylpyridin-3-yl)oxy]ethan-1-amine is commercially available at a standard purity of 98% with batch-specific QC reports (NMR, HPLC, GC) from Bidepharm . In contrast, the closely related unsubstituted analog 2-(pyridin-3-yloxy)ethanamine (CAS 310880-25-2) is offered at minimum purity specifications of 95–97% across major vendors, including Bidepharm (95%+ ) and AKSci (97% ), often without equivalent batch-resolved QC data.

Chemical Purity Quality Control Building Block Procurement

Synthetic Compatibility: Direct Precursor for CP-724714 (HER2/ErbB2 Inhibitor, IC₅₀ = 10 nM) vs. Regioisomeric Analogs

The 6-methylpyridin-3-yloxyethylamine moiety is a critical structural fragment of CP-724714, a phase 2 clinical candidate and selective HER2/ErbB2 inhibitor (IC₅₀ = 10 nM, >640-fold selectivity against EGFR, InsR, IRG-1R, PDGFR, VEGFR2, Abl, Src, c-Met) [1][2]. Kilogram-scale synthesis of CP-724714 reported by Brown et al. (2005) utilizes intermediates incorporating the 6-methylpyridin-3-yloxy fragment as a convergent point in the synthetic route [1]. Replacement with the 2-methyl-regioisomeric or unsubstituted pyridin-3-yloxyethylamine would break the established synthetic sequence and produce a compound lacking the specific 6-methyl substitution essential for HER2/ErbB2 potency and selectivity.

Medicinal Chemistry Kinase Inhibitor Synthesis Fragment-Based Drug Design

Regiochemical Positional Specificity: 6-Methyl vs. 2-Methyl Pyridin-3-yloxyethylamine in Kinase Hinge Binder Design

In kinase inhibitor design, the 6-methylpyridin-3-yloxy motif serves as a hinge-binding fragment where the methyl group at the 6-position modulates both the electronic basicity of the pyridine nitrogen and the steric fit within the ATP-binding pocket. CP-724714 SAR data demonstrate that the 6-methyl substitution is critical for maintaining HER2/ErbB2 selectivity: the compound exhibits >640-fold selectivity over multiple off-target kinases [1]. In contrast, the 2-methyl regioisomer (CAS 850420-88-1) places the methyl group ortho to the ether oxygen, sterically hindering the ether linkage and altering the vector geometry of the amine side chain, which would disrupt hinge-binding orientation. Direct comparative kinase profiling data for the isolated building blocks are not available, but class-level SAR evidence from the CP-724714 program supports the functional distinction.

Kinase Hinge Binders Regiochemistry Structure-Activity Relationship

Ether Oxygen Hydrogen Bond Acceptor Capacity vs. Direct Amine Analogs

The target compound contains an ether oxygen linking the ethylamine moiety to the pyridine ring, providing a hydrogen bond acceptor (HBA) center . The closest non-ether analog, 1-(6-methylpyridin-3-yl)ethanamine (CAS 92295-43-7), lacks this oxygen atom, resulting in a fundamentally different hydrogen bond interaction profile. The predicted pKa for the pyridine nitrogen in 1-(6-methylpyridin-3-yl)ethanamine is 8.83±0.29, while the des-methyl ether analog 2-(pyridin-3-yloxy)ethanamine has a predicted pKa of 8.08±0.10 , indicating that the ether oxygen modestly lowers pyridine basicity. No direct experimental pKa comparison with the exact 6-methyl ether analog is publicly available.

Hydrogen Bond Acceptor Physicochemical Properties Drug-Likeness

Application Scenarios Where 2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine Provides Measurable Advantage


Synthesis of CP-724714 and Related 4-Anilinoquinazoline ErbB2/HER2 Inhibitors

The target compound serves as a direct precursor for constructing the 6-methylpyridin-3-yloxy fragment of CP-724714, a HER2/ErbB2 inhibitor with IC₅₀ = 10 nM and >640-fold kinase selectivity. Established kilogram-scale process routes (Sonogashira, Suzuki, and Heck coupling variants) all converge on this specific fragment [1]. Using the preformed 2-[(6-methylpyridin-3-yl)oxy]ethan-1-amine building block eliminates one–two synthetic steps compared to in-situ etherification of 6-methylpyridin-3-ol with 2-chloroethylamine, reducing overall step count and improving process reproducibility [1].

Fragment-Based Drug Design Targeting ATP-Binding Kinase Hinge Regions

The 6-methylpyridin-3-yloxy scaffold is a validated hinge-binding fragment in kinase drug discovery. The 6-methyl group modulates pyridine basicity and steric fit within the adenine-binding pocket, while the ether-linked primary amine provides a readily derivatizable handle for growing or linking fragment hits. SAR evidence from the CP-724714 program demonstrates that this regioisomeric configuration is essential for achieving >640-fold selectivity over off-target kinases [2], making the correctly substituted building block critical for fragment elaboration and hit-to-lead optimization.

Preparation of Nicotinic Acetylcholine Receptor (nAChR α4β2) Ligands

The pyridin-3-yloxyethylamine pharmacophore is a recognized scaffold for nicotinic acetylcholine receptor ligands. The secondary amine analog N-methyl-2-(pyridin-3-yloxy)ethanamine exhibits a binding affinity of Ki = 35 nM toward the human α4β2 nAChR subtype [3]. The primary amine target compound, with its 6-methyl substitution, provides a structurally differentiated starting point for exploring subtype selectivity and pharmacokinetic optimization of nAChR-targeting agents.

Synthesis of Pyridylamine Ligands for Organometallic Catalysis and Olefin Oligomerization

Functionalized pyridylamines, including pyridin-3-yloxyethylamine derivatives, are employed as ligands or ligand precursors in catalytic compositions for olefin oligomerization reactions [4]. The ether oxygen in the target compound provides a secondary coordination site, while the 6-methyl group influences the electron density at the pyridine nitrogen, enabling tuning of catalyst activity and selectivity. The preformed building block eliminates the need for separate etherification steps during ligand synthesis [4].

Quote Request

Request a Quote for 2-[(6-Methylpyridin-3-yl)oxy]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.